molecular formula C6H5IN2O2 B13039164 5-Iodo-2-nitroaniline

5-Iodo-2-nitroaniline

Cat. No.: B13039164
M. Wt: 264.02 g/mol
InChI Key: FQPPKORVTBLTBX-UHFFFAOYSA-N
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Description

5-Iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H5IN2O2 It is characterized by the presence of both an iodine atom and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-nitroaniline typically involves the iodination of 2-nitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solid-state by grinding at room temperature, which offers advantages such as short reaction time (5–8 minutes), high yields (94–99%), and a nonhazardous work-up procedure .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of N-iodosuccinimide in the presence of acetic acid at room temperature has been evaluated for its efficiency and high yield (91–99%) over a reaction time of 30–240 minutes .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products:

    Substitution: Products depend on the substituent introduced.

    Reduction: The major product is 5-iodo-2-aminobenzene.

Scientific Research Applications

5-Iodo-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Iodo-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, although specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 2-Iodo-5-nitroaniline
  • 4-Iodo-3-nitroaniline
  • 2-Fluoro-5-nitroaniline
  • 2-Chloro-5-nitroaniline

Comparison: 5-Iodo-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

5-iodo-2-nitroaniline

InChI

InChI=1S/C6H5IN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2

InChI Key

FQPPKORVTBLTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)[N+](=O)[O-]

Origin of Product

United States

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